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Compound of Interest

Compound Name: LY 189332

Cat. No.: B1675594 Get Quote

Note: Initial searches for "LY189332" did not yield specific information related to cancer cell

invasion. The following data and protocols are based on the compound LY-290181, which has

demonstrated significant anti-migratory and anti-invasive properties in cancer cell lines.

Introduction
LY-290181 is a naphthopyran compound initially identified as a potent inhibitor of cell

proliferation.[1][2] Subsequent research has revealed its efficacy in inhibiting cancer cell

migration and invasion, making it a valuable tool for studying the mechanisms of metastasis.[3]

[4][5][6] These application notes provide a comprehensive overview of LY-290181, its

mechanism of action, and detailed protocols for its use in cancer cell invasion assays.

Mechanism of Action
LY-290181 exerts its anti-invasive effects primarily by targeting the Twist1 protein, a key

transcription factor involved in the epithelial-mesenchymal transition (EMT), a critical process

for cancer cell invasion and metastasis.[3][4][6] The compound does not alter the mRNA levels

of Twist1, but rather leads to its post-translational down-regulation through proteolytic

degradation.[6]

The upstream regulation of Twist1 by LY-290181 involves the inhibition of the extracellular

signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4][6]

By suppressing the phosphorylation of ERK and JNK, LY-290181 disrupts the signaling

cascade that stabilizes the Twist1 protein.[4][6] This leads to a decrease in Twist1 levels, which
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in turn upregulates epithelial markers like E-cadherin and downregulates mesenchymal

markers such as N-cadherin.[4][6] At higher concentrations (≥100 nM), LY-290181 can also

disrupt microtubule function by directly binding to tubulin, leading to mitotic arrest.[2]

Data Presentation
The following tables summarize the quantitative data on the effects of LY-290181 in various

breast cancer cell lines.

Table 1: Cytotoxicity of LY-290181

Cell Line Concentration Incubation Time Result

MDA-MB-231 100 nM 48 hours ≥ 80% cell viability

MCF7 100 nM 48 hours ≥ 80% cell viability

SK-BR-3 100 nM 48 hours ≥ 80% cell viability

MCF10A (Normal) 100 nM 48 hours ≥ 80% cell viability

Data sourced from Park et al., 2023.[4][6]

Table 2: Efficacy of LY-290181 in Migration and Invasion Assays

Assay Cell Line Concentration
Incubation
Time

Observed
Effect

Wound-Healing
MDA-MB-231,

MCF7
50 nM, 100 nM 48 hours

Dose-dependent

reduction in

wound recovery

Transwell

Migration

MDA-MB-231,

MCF7
50 nM, 100 nM Not Specified

Dose-dependent

reduction in cell

migration

Multicellular

Spheroid

Invasion

MDA-MB-231 50 nM, 100 nM Not Specified

Significant

inhibition of

spheroid

invasion
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Data sourced from Park et al., 2023.[3][4][6]

Experimental Protocols
Cell Culture

Cell Lines: MDA-MB-231, MCF7, SK-BR-3 (breast cancer), and MCF10A (normal breast

epithelial) cell lines can be used.[7]

Media:

MDA-MB-231: Roswell Park Memorial Institute 1640 (RPMI 1640) medium.[7]

MCF7, SK-BR-3, MCF10A: Dulbecco's modified Eagle's medium (DMEM).[7]

Supplements: All media should be supplemented with 10% fetal bovine serum (FBS), 50

U/ml penicillin, and 50 µg/ml streptomycin.[7]

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Sub-

culture every 48 hours.[7]

Wound-Healing Assay
Seed cells in a 6-well plate and grow to confluence.

Create a "wound" by scratching the cell monolayer with a sterile p200 pipette tip.

Wash with PBS to remove detached cells.

Replace with fresh media containing LY-290181 at desired concentrations (e.g., 50 nM, 100

nM) or DMSO as a vehicle control.

Capture images of the wound at 0 hours and 48 hours.

Measure the wound area at each time point to quantify cell migration.

Transwell Migration/Invasion Assay
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Seed cells (e.g., 2 x 10^4 cells) in the upper chamber of a Transwell insert (8 µm pore size)

in serum-free media.

For invasion assays, coat the upper chamber with Matrigel.

Add media supplemented with 10% FBS as a chemoattractant to the lower chamber.

Add LY-290181 at desired concentrations to both the upper and lower chambers.

Incubate for the appropriate time (e.g., 8 hours for migration, 18 hours for invasion).[7]

Remove non-migrated cells from the top of the insert with a cotton swab.

Fix and stain the cells that have migrated to the bottom of the insert.

Count the number of migrated/invaded cells under a microscope.

Multicellular Tumor Spheroid (MTS) Invasion Assay
Seed MDA-MB-231 cells (2 x 10^3 cells/well) in a round-bottom low-attachment 96-well

plate.[7]

Incubate for 3 days to allow spheroid formation.[7]

Carefully remove the growth media and add Matrigel (3 mg/ml) dissolved in media with 1%

FBS.[7]

Centrifuge the plate at 1300 rpm for 3 minutes at 4°C and incubate at 37°C.[7]

The next day, treat the spheroids with LY-290181 in media supplemented with 10% FBS.[7]

Monitor and image the spheroids over time to assess the extent of cell invasion from the

spheroid into the Matrigel.

Immunoblotting
Treat cells with LY-290181 at various concentrations for 48 hours.

Lyse the cells in a suitable lysis buffer.[7]
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Determine protein concentration using a Bradford assay.[7]

Separate 10-40 µg of protein on an SDS-PAGE gel and transfer to a nitrocellulose

membrane.[7]

Block the membrane with 5% skim milk for 1 hour.[7]

Incubate with primary antibodies against Twist1, p-ERK, ERK, p-JNK, JNK, E-cadherin, N-

cadherin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

Visualize bands using an ECL substrate and an imaging system.[7]
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Caption: Signaling pathway of LY-290181 in inhibiting cancer cell invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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